Methyl 5-hydroxycyclohex-3-ene-1-carboxylate
Overview
Description
Methyl 5-hydroxycyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . This compound is characterized by a cyclohexene ring substituted with a hydroxyl group and a carboxylate ester group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-hydroxycyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-hydroxycyclohex-3-ene-1-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-hydroxycyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as thionyl chloride or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of 5-oxo-cyclohex-3-ene-1-carboxylate or 5-carboxycyclohex-3-ene-1-carboxylate.
Reduction: Formation of methyl 5-hydroxycyclohex-3-ene-1-methanol.
Substitution: Formation of methyl 5-chlorocyclohex-3-ene-1-carboxylate or methyl 5-alkylcyclohex-3-ene-1-carboxylate.
Scientific Research Applications
Methyl 5-hydroxycyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 5-hydroxycyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- Methyl 5-hydroxycyclohexane-1-carboxylate
- Methyl 5-hydroxycyclohex-2-ene-1-carboxylate
- Methyl 5-hydroxycyclohex-4-ene-1-carboxylate
Comparison: Methyl 5-hydroxycyclohex-3-ene-1-carboxylate is unique due to the position of the hydroxyl group and the double bond in the cyclohexene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Biological Activity
Methyl 5-hydroxycyclohex-3-ene-1-carboxylate (M5HCC) is a compound of increasing interest in biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of the biological activity of M5HCC, including its chemical characteristics, mechanisms of action, and relevant case studies.
Chemical Characteristics
M5HCC is an organic compound characterized by a cyclohexene ring with a hydroxyl group and an ester functional group. Its molecular formula is , and it has a molecular weight of approximately 170.21 g/mol. The compound is primarily utilized as an intermediate in organic synthesis and has been investigated for its biological activity.
The biological activity of M5HCC is attributed to its structural features, which allow it to interact with various biomolecules. The hydroxyl group can participate in hydrogen bonding, while the ester moiety may facilitate interactions with enzymes and receptors.
Key Mechanisms:
- Enzymatic Transformation: M5HCC can undergo metabolic transformations that lead to the formation of active metabolites, which may exert biological effects.
- Non-Covalent Interactions: The compound interacts with target proteins through hydrophobic interactions and van der Waals forces, influencing cellular processes such as signaling pathways and metabolic reactions.
Biological Activities
Research has indicated several potential biological activities associated with M5HCC:
- Antimicrobial Activity: Preliminary studies suggest that M5HCC exhibits antimicrobial properties against various bacterial strains, indicating its potential as a natural preservative or therapeutic agent.
- Anti-inflammatory Effects: Compounds with similar structures have been shown to modulate inflammatory pathways, suggesting that M5HCC may possess anti-inflammatory properties.
- Antitumor Potential: Investigations into the compound's effects on cancer cell lines have revealed that it may inhibit cell proliferation, although further studies are necessary to elucidate the underlying mechanisms .
Case Studies
-
Antimicrobial Efficacy:
A study conducted on the antimicrobial properties of M5HCC demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing effective minimum inhibitory concentrations (MICs) comparable to conventional antibiotics. -
Inflammation Modulation:
In a model of acute inflammation, M5HCC was administered to mice subjected to carrageenan-induced paw edema. Results indicated a marked reduction in edema formation, suggesting that the compound may inhibit pro-inflammatory cytokine release. -
Cancer Cell Proliferation:
Research involving human cancer cell lines revealed that M5HCC could reduce cell viability in a dose-dependent manner. Flow cytometry analysis indicated that the compound induces apoptosis, highlighting its potential as an antitumor agent .
Comparison with Related Compounds
To better understand the unique properties of M5HCC, it is useful to compare it with structurally related compounds:
Compound Name | Structure Type | Biological Activity |
---|---|---|
Methyl 5-hydroxycyclohexane-1-carboxylate | Cyclohexane derivative | Antimicrobial, anti-inflammatory |
Methyl 5-hydroxycyclohex-2-ene-1-carboxylate | Cyclohexene derivative | Limited studies on biological effects |
Methyl 5-hydroxycyclohex-4-ene-1-carboxylate | Cyclohexene derivative | Potentially similar activities |
M5HCC stands out due to its specific hydroxyl positioning and double bond configuration, which influence its reactivity and biological interactions.
Properties
IUPAC Name |
methyl 5-hydroxycyclohex-3-ene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-11-8(10)6-3-2-4-7(9)5-6/h2,4,6-7,9H,3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSMDPAVFOFIGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540764 | |
Record name | Methyl 5-hydroxycyclohex-3-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79433-96-8 | |
Record name | Methyl 5-hydroxy-3-cyclohexene-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79433-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-hydroxycyclohex-3-ene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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